1-[4-(1-ADAMANTYL)PHENYL]-5-{(Z)-1-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-2,4,6(1H,3H)-PYRIMIDINETRIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1-ADAMANTYL)PHENYL]-5-{(Z)-1-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-2,4,6(1H,3H)-PYRIMIDINETRIONE is a complex organic compound with a molecular formula of C35H33BrN2O5 and a molar mass of 641.55092 g/mol . This compound is notable for its unique structure, which includes an adamantyl group, a benzyloxy group, and a bromomethoxybenzylidene moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[4-(1-ADAMANTYL)PHENYL]-5-{(Z)-1-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-2,4,6(1H,3H)-PYRIMIDINETRIONE involves multiple steps, typically starting with the preparation of the adamantyl and benzyloxy intermediates. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Another method includes the addition of 1-bromo-2-hydroxynaftalene to a ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one . These intermediates are then further reacted under specific conditions to form the final compound.
Chemical Reactions Analysis
1-[4-(1-ADAMANTYL)PHENYL]-5-{(Z)-1-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-2,4,6(1H,3H)-PYRIMIDINETRIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-[4-(1-ADAMANTYL)PHENYL]-5-{(Z)-1-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-2,4,6(1H,3H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets and pathways. The adamantyl group is known for its ability to enhance the stability and bioavailability of compounds, while the benzyloxy and bromomethoxybenzylidene groups contribute to the compound’s reactivity and binding affinity. These interactions can modulate various biological pathways, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Similar compounds include other adamantyl derivatives and benzyloxy-substituted pyrimidinetriones. Compared to these compounds, 1-[4-(1-ADAMANTYL)PHENYL]-5-{(Z)-1-[4-(BENZYLOXY)-3-BROMO-5-METHOXYPHENYL]METHYLIDENE}-2,4,6(1H,3H)-PYRIMIDINETRIONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
These compounds share structural similarities but differ in their specific functional groups and resulting properties.
Properties
Molecular Formula |
C35H33BrN2O5 |
---|---|
Molecular Weight |
641.5 g/mol |
IUPAC Name |
(5Z)-1-[4-(1-adamantyl)phenyl]-5-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C35H33BrN2O5/c1-42-30-16-22(15-29(36)31(30)43-20-21-5-3-2-4-6-21)14-28-32(39)37-34(41)38(33(28)40)27-9-7-26(8-10-27)35-17-23-11-24(18-35)13-25(12-23)19-35/h2-10,14-16,23-25H,11-13,17-20H2,1H3,(H,37,39,41)/b28-14- |
InChI Key |
WTMZYVCAQXLSMD-MUXKCCDJSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C45CC6CC(C4)CC(C6)C5)Br)OCC7=CC=CC=C7 |
SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C45CC6CC(C4)CC(C6)C5)Br)OCC7=CC=CC=C7 |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C45CC6CC(C4)CC(C6)C5)Br)OCC7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.